molecular formula C22H26N4O2 B2910487 2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2415552-56-4

2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2910487
CAS No.: 2415552-56-4
M. Wt: 378.476
InChI Key: ITYBEXAXJWUIGX-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling through azetidine linkage. Key steps include:

    Formation of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with isopropyl aldehyde under acidic conditions.

    Synthesis of Pyridine Intermediate: This step involves the reaction of 3-hydroxypyridine with isopropyl bromide in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and pyridine intermediates through an azetidine ring, typically using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine moieties.

    Reduction: Reduction reactions can target the azetidine ring, leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Products include oxidized derivatives of benzimidazole and pyridine.

    Reduction: Products include reduced forms of the azetidine ring.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, while the pyridine ring can interact with receptor proteins, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone
  • [3-(2-Ethylbenzimidazol-1-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone

Uniqueness

The unique combination of benzimidazole, azetidine, and pyridine moieties in 2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole imparts distinct chemical properties, such as enhanced stability and specific binding interactions, which are not observed in similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14(2)21-24-18-7-5-6-8-19(18)26(21)17-12-25(13-17)22(27)16-9-10-20(23-11-16)28-15(3)4/h5-11,14-15,17H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYBEXAXJWUIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CN=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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